molecular formula C8H11Cl2NS B6216980 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride CAS No. 2742661-17-0

2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride

Cat. No.: B6216980
CAS No.: 2742661-17-0
M. Wt: 224.15 g/mol
InChI Key: SWXQDPTVEQTGAS-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound with a molecular formula of C8H11Cl2NS. It is known for its unique structure, which includes a pyrrolidine ring attached to a chlorinated thiophene moiety.

Preparation Methods

The synthesis of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride: Contains a methyl group instead of chlorine, potentially leading to different chemical and biological properties.

    2-(5-fluorothiophen-2-yl)pyrrolidine hydrochloride: Fluorine substitution may enhance the compound’s stability and alter its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride involves the reaction of 5-chlorothiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The hydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "5-chlorothiophene-2-carbaldehyde", "pyrrolidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-chlorothiophene-2-carbaldehyde is reacted with pyrrolidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 2-(5-chlorothiophen-2-yl)pyrrolidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(5-chlorothiophen-2-yl)pyrrolidine." ] }

CAS No.

2742661-17-0

Molecular Formula

C8H11Cl2NS

Molecular Weight

224.15 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C8H10ClNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H

InChI Key

SWXQDPTVEQTGAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)Cl.Cl

Purity

95

Origin of Product

United States

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